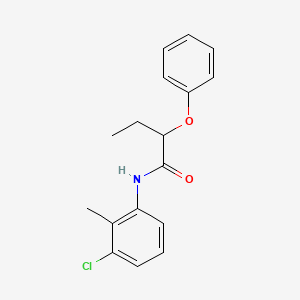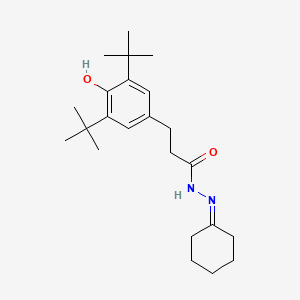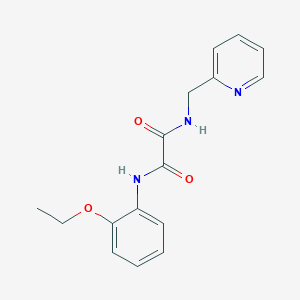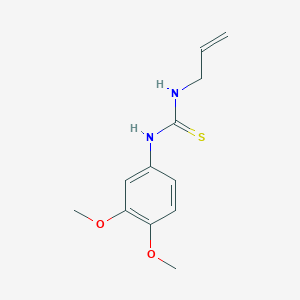
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as IMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects by inhibiting the activity of specific enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been found to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have antibacterial and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of using 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of new drugs and therapies based on 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Another area of interest is the investigation of the molecular mechanisms underlying its biological effects. Additionally, further studies are needed to determine the safety and efficacy of 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in humans.
Méthodes De Synthèse
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized using a one-pot reaction involving 1,3-dipolar cycloaddition of azides and alkynes. The reaction is carried out in the presence of copper catalysts, which facilitate the formation of triazole rings. The resulting product is then subjected to a series of chemical reactions to obtain the final product, 5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Applications De Recherche Scientifique
5-isopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. It has also been investigated for its potential use in the development of new drugs and therapies.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)12-11(13(17)18)14-15-16(12)9-4-6-10(19-3)7-5-9/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGLNUSMVMVRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(cyclopentylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5218035.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5218056.png)
![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)
![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)

![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)